molecular formula C16H18N4 B2738385 2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415565-68-1

2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2738385
CAS RN: 2415565-68-1
M. Wt: 266.348
InChI Key: JYVDSFPEAJMXSN-UHFFFAOYSA-N
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Description

“2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” is a complex organic compound. It’s part of a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine and benzene . Pyrimidines have a wide range of pharmacological activities and are used in the design of many medicinal compounds .


Synthesis Analysis

The synthesis of such compounds often involves reactions with hydrazonoyl halides and alkyl carbothioates . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” can be complex and varied. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” can be determined using various techniques. For example, its melting point can be determined, and its solubility in various solvents can be tested .

Mechanism of Action

The mechanism of action of “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” and similar compounds can vary depending on their biological activity. For instance, some pyrimidine derivatives are known to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .

Future Directions

The future directions for research into “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” and similar compounds are vast. Given their wide range of biological activities, these compounds could be further explored for potential therapeutic applications . Additionally, new synthetic routes could be developed to improve the efficiency of their synthesis .

properties

IUPAC Name

2-phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-5-15(6-3-1)19-9-13-11-20(12-14(13)10-19)16-17-7-4-8-18-16/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVDSFPEAJMXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

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